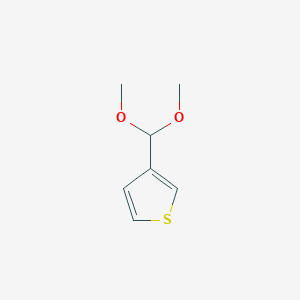

3-(Dimethoxymethyl)thiophene

Descripción

Significance of Thiophene (B33073) and its Derivatives in Modern Chemical Science

Thiophene, with the chemical formula C₄H₄S, is a five-membered aromatic heterocycle containing a single sulfur atom. wikipedia.org As a fundamental heterocyclic compound, it is structurally analogous to other important five-membered rings like furan (B31954) (oxygen) and pyrrole (B145914) (nitrogen). wikipedia.org Its aromaticity, which is slightly less than that of benzene (B151609), is a consequence of the delocalization of the sulfur atom's lone pair electrons into the π-system of the ring. This feature is central to its chemical behavior, making it more reactive than benzene in many electrophilic substitution reactions. wikipedia.org The planar structure and distinct bond angles of the thiophene ring contribute to its role as a versatile and predictable building block in complex molecular architectures. wikipedia.org Thiophenes are considered privileged scaffolds in medicinal chemistry due to their ability to serve as bio-isosteric replacements for phenyl rings, often improving physicochemical properties and metabolic stability of drug candidates. cymitquimica.com

The thiophene moiety is a crucial building block in a wide array of synthetic applications. In medicinal chemistry, thiophene derivatives are integral to numerous approved drugs, including anti-inflammatory agents, anesthetics, and anticoagulants. researchgate.net Their structural versatility allows for extensive modification, enabling chemists to fine-tune biological activity. cymitquimica.com

In materials science, thiophene-based compounds are paramount. The ability of thiophene to form stable, conjugated polymers like polythiophene is a key driver of research in organic electronics. wikipedia.org These materials exhibit semiconductor properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. chemicalbook.com The development of substituted thiophenes, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), has led to polymers with enhanced stability and conductivity, further expanding their technological importance. wikipedia.org

Overview of Formyl Protecting Groups in Thiophene Chemistry

The formyl group (-CHO), or aldehyde, is a highly reactive functional group. In the multi-step synthesis of complex molecules, it is often necessary to temporarily mask this group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. This temporary masking is achieved using a "protecting group."

An effective method for protecting an aldehyde is to convert it into an acetal (B89532). Acetals are significantly more stable and less reactive, particularly in neutral to strongly basic or nucleophilic environments. cymitquimica.com The dimethoxymethyl group, -CH(OCH₃)₂, is a common acyclic acetal used for this purpose. It is formed by reacting the aldehyde with methanol (B129727), typically under acidic catalysis. The resulting 3-(dimethoxymethyl)thiophene is stable under conditions that would otherwise affect the free aldehyde, such as reactions involving organometallic reagents. cymitquimica.com

The use of the dimethoxymethyl protecting group is a key strategy in the synthesis of substituted thiophene aldehydes. Thiophene-3-carboxaldehyde, the precursor to this compound, has a reactive aldehyde group that is incompatible with strong bases like butyllithium (B86547) (BuLi), which are often used to functionalize the thiophene ring.

By protecting the aldehyde as a dimethoxymethyl acetal, the reactivity of the formyl group is neutralized. This allows for regioselective deprotonation (lithiation) at other positions on the thiophene ring, most commonly the highly acidic C-2 or C-5 positions. nih.govresearchgate.net The resulting lithiated intermediate can then react with a variety of electrophiles (E+) to introduce new functional groups. researchgate.netmdpi.com Subsequent removal of the acetal protecting group, typically through acid-catalyzed hydrolysis, regenerates the formyl group, yielding a substituted thiophene-3-carboxaldehyde that would be difficult to synthesize directly. fishersci.com This multi-step sequence—protection, lithiation/functionalization, and deprotection—is a powerful and widely employed methodology in heterocyclic chemistry.

Research Trajectory and Current State of this compound Studies

Direct and extensive research focusing solely on the compound this compound is limited in the available scientific literature. Its significance is primarily understood through its role as a crucial, yet transient, synthetic intermediate. The research trajectory is therefore intrinsically linked to the synthesis of more complex, functionalized thiophene-3-carboxaldehyde derivatives. researchgate.net

The primary application of this compound is as a protected precursor that enables the regioselective functionalization of the thiophene-3-carboxaldehyde scaffold. Studies in this area focus on the strategic lithiation at the C-2 or C-5 positions after the aldehyde has been protected as the dimethyl acetal. This allows for the introduction of various substituents, including alkyl, aryl, and silyl (B83357) groups, by quenching the lithiated intermediate with appropriate electrophiles.

While specific physical and spectroscopic data for this compound are not widely published, data for the closely related Thiophene-3-carboxaldehyde diethyl acetal provides insight into the properties of such compounds. This diethyl analog serves similar synthetic purposes and is noted for its use in developing more complex molecules for applications in organic synthesis and pharmaceuticals. cymitquimica.comchemicalbook.com The research, therefore, does not center on this compound as an end product but as a means to an end—a key tool for building molecular complexity on the thiophene ring.

Compound Data

Below are tables detailing the properties of key compounds discussed in this article.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Thiophene-3-carboxaldehyde | 498-62-4 | C₅H₄OS | 112.15 |

| Thiophene-3-carboxaldehyde diethyl acetal | 3199-44-8 | C₉H₁₄O₂S | 186.27 |

| This compound | Not Available | C₇H₁₀O₂S | 158.22 |

Mentioned Compounds

Structure

3D Structure

Propiedades

Número CAS |

61336-53-6 |

|---|---|

Fórmula molecular |

C7H10O2S |

Peso molecular |

158.22 g/mol |

Nombre IUPAC |

3-(dimethoxymethyl)thiophene |

InChI |

InChI=1S/C7H10O2S/c1-8-7(9-2)6-3-4-10-5-6/h3-5,7H,1-2H3 |

Clave InChI |

SSXDJHBUYFUCQH-UHFFFAOYSA-N |

SMILES canónico |

COC(C1=CSC=C1)OC |

Origen del producto |

United States |

Chemical Transformations and Reactivity of 3 Dimethoxymethyl Thiophene

Reactivity Patterns of the Thiophene (B33073) Ring System

The thiophene ring in 3-(dimethoxymethyl)thiophene is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the electronic effects of the dimethoxymethyl substituent.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

Thiophene and its derivatives readily undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and formylation. libretexts.org The reactivity of the thiophene ring is generally greater than that of benzene (B151609) but less than that of furan (B31954) or pyrrole (B145914). ic.ac.ukksu.edu.sa Substitution typically occurs at the C2 or C5 position, which are activated by the sulfur heteroatom. ic.ac.ukksu.edu.sa The presence of the 3-(dimethoxymethyl) group, an electron-donating group, further activates the thiophene ring towards electrophilic attack.

A notable example of electrophilic substitution on a substituted thiophene is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comijpcbs.com For 3-substituted thiophenes, the regioselectivity of the Vilsmeier-Haack reaction can be influenced by the nature of the substituent and the steric bulk of the Vilsmeier reagent. researchgate.net

Lithiation and Subsequent Reactions for Further Functionalization

The thiophene ring can be readily deprotonated at the carbon atoms adjacent to the sulfur using strong bases like n-butyllithium (n-BuLi), a process known as lithiation. wikipedia.org This generates a highly reactive organolithium species that can then react with various electrophiles to introduce a wide range of functional groups. sciforum.net For 3-substituted thiophenes, lithiation can occur at either the 2- or 5-position. The resulting thienyllithium reagents are valuable intermediates in the synthesis of more complex molecules. wikipedia.org For instance, lithiation followed by reaction with an appropriate electrophile can be used to introduce alkyl, silyl (B83357), or other functional groups. rsc.orgnih.gov This strategy has been employed in the synthesis of various functionalized thiophene derivatives. mdpi.comchemrxiv.org

Chemical Transformations of the Dimethoxymethyl Group

The dimethoxymethyl group is a protected form of an aldehyde, and its chemical transformations are central to the utility of this compound in synthesis.

Selective Hydrolysis to Thiophene Aldehyde Functionality

The dimethoxymethyl group can be selectively hydrolyzed under acidic conditions to yield the corresponding aldehyde, thiophene-3-carboxaldehyde. nih.gov This transformation is a key step in many synthetic sequences as it unmasks the reactive aldehyde functionality, which can then participate in a variety of subsequent reactions. The hydrolysis is typically carried out using aqueous acid. oup.com

Derivatization Reactions of the Resulting Aldehyde

Thiophene-3-carboxaldehyde, the product of the hydrolysis of this compound, is a versatile intermediate that can undergo a wide array of derivatization reactions. These reactions allow for the introduction of diverse structural motifs and functional groups. For example, it can be used in condensation reactions with active methylene (B1212753) compounds, Wittig reactions to form alkenes, and reductive amination to produce amines. It is also a precursor for the synthesis of various heterocyclic systems. rsc.orgacs.org

Role in Complex Reaction Sequences and Heterocyclic Annulations

This compound and its derived aldehyde are valuable starting materials for the construction of more complex molecular architectures, including fused heterocyclic systems. For instance, thiophene derivatives can be utilized in the synthesis of thienoquinolines, which are compounds containing a thiophene ring fused to a quinoline (B57606) system. researchgate.netresearchgate.netajol.info These structures are of interest due to their potential biological activities. researchgate.net The aldehyde functionality can be a key handle for building the quinoline portion of the molecule through reactions like the Friedländer annulation. Furthermore, thieno[3,2-b]thiophene (B52689) derivatives, which have applications in materials science, can also be synthesized from appropriately functionalized thiophenes. chemicalbook.comnih.gov

Participation in Multicomponent Reactions

Multicomponent reactions are powerful tools for creating molecular diversity and complex molecular architectures in a single, efficient step. fu-berlin.deajrconline.org The aldehyde functionality, accessible from this compound, is a key component in many named MCRs. For instance, after deprotection to 3-thiophenecarboxaldehyde (B150965), it can participate in reactions like the Biginelli, Hantzsch, or Ugi reactions to generate highly functionalized heterocyclic compounds. ajrconline.org While specific examples starting directly from this compound are tailored for specific synthetic goals, the corresponding aldehyde is a well-established participant.

One of the most notable MCRs for thiophene aldehydes is the Gewald reaction, which synthesizes 2-aminothiophenes. fu-berlin.de Although the classic Gewald reaction combines a ketone or aldehyde with an activated nitrile and elemental sulfur, variations exist that could incorporate a thiophene aldehyde derivative. fu-berlin.de

Table 1: Potential Multicomponent Reactions Involving 3-Thiophenecarboxaldehyde

| Reaction Name | Reactant Types | Product Class |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone/-thione |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | Dihydropyridine |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |

Precursor for Fused and Spiro-Heterocyclic Systems

This compound is a valuable precursor for constructing more complex molecular architectures like fused and spiro-heterocyclic systems. zioc.ru Fused systems are formed when one or more atoms are shared between two or more rings, while spiro compounds feature a single atom as the junction between two rings. rsc.orgemanresearch.orgmdpi.com

The synthesis of fused heterocycles often involves cyclization reactions. sioc-journal.cn For example, the Mallory photoreaction of arylthienylethenes, which can be synthesized from 3-thiophenecarboxaldehyde (derived from this compound), leads to the formation of thieno-annelated polycyclic aromatic compounds. rsc.org Another approach is the Fischer indole (B1671886) synthesis, where arylhydrazines react with aldehydes or ketones to form indoles. Using 3-thiophenecarboxaldehyde in this reaction would yield thieno[3,2-b]pyrrole derivatives. zioc.ru

Spiro-heterocycles can be synthesized through various methods, including organocatalytic enantioselective (4+3) cyclizations. emanresearch.orgrsc.org These reactions often involve the condensation of an aldehyde with other multifunctional components to build the spirocyclic framework. emanresearch.org The aldehyde derived from this compound can be a key starting material for creating spiro-compounds that incorporate a thiophene moiety, which are of interest in medicinal chemistry and materials science. mdpi.com

Oxidative and Reductive Reactivity of Thiophene Derivatives

The sulfur atom in the thiophene ring can undergo oxidation, leading to reactive intermediates that are valuable in synthesis. Conversely, the thiophene ring can be reduced, and its derivatives can be converted into organometallic reagents with distinct reactivity.

Formation and Reactivity of Thiophene S-Oxides

The oxidation of thiophenes can lead to thiophene S-oxides or thiophene S,S-dioxides. researchtrends.net Thiophene S-oxides are generally unstable intermediates, though bulky substituents at the 2- and 5-positions can allow for their isolation. mdpi.orgnih.gov The direct oxidation of thiophenes with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid like boron trifluoride etherate, can selectively produce the thiophene S-oxide. mdpi.orgsemanticscholar.org In the absence of the acid catalyst, the reaction typically proceeds to the more stable S,S-dioxide. mdpi.org The acid is believed to activate the peracid and complex with the resulting S-oxide, rendering it less susceptible to further oxidation. mdpi.orgsemanticscholar.org

These thiophene S-oxide intermediates are highly reactive. nih.gov They are potent dienes and readily participate in [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles. researchtrends.netsemanticscholar.orgresearchgate.net This reactivity provides a pathway to highly functionalized cyclohexadienes and arenes under mild conditions. researchtrends.net The S-oxide derived from this compound would be expected to react similarly, serving as a transient but synthetically useful intermediate.

Table 2: Conditions for Thiophene S-Oxide Formation

| Oxidizing Agent | Catalyst/Additive | Typical Temperature | Product |

| m-CPBA | BF₃·Et₂O | -20 °C | Thiophene S-Oxide |

| H₂O₂ | Trifluoroacetic Acid | Room Temp. or below | Thiophene S-Oxide |

| m-CPBA / H₂O₂ | None | Room Temp. or elevated | Thiophene S,S-Dioxide |

Investigation of Thiophene Grignard Reagent Dimerization and Reactivity

Grignard reagents derived from halothiophenes are crucial nucleophiles in organic synthesis. mt.comorganic-chemistry.org The Grignard reagent of a 3-halothiophene, a potential precursor or derivative of this compound, is subject to the Schlenk equilibrium, an intricate balance between the monomeric form (RMgX) and its dimeric or aggregated forms. nih.govresearchgate.net

Computational studies have revealed that thiophene Grignard reagents can form stable dimeric aggregates. nih.govresearchgate.net These dimers act as intermediates and can influence the reactivity of the Grignard reagent in cross-coupling reactions. nih.gov Three key bridged dimer structures have been identified as vital intermediates:

μ-(Cl, C) bridged: One bridging chlorine and one bridging carbon.

μ-(Cl, Cl) bridged: Two bridging chlorine atoms.

μ-Cl bridged: A single bridging chlorine atom.

These dimers are stabilized by π-interactions with the thiophene ring and are thermodynamically comparable to the monomeric Grignard reagent. nih.gov The formation of these aggregates can sequester the reactive monomer, potentially slowing down desired reactions. researchgate.net

The reactivity of the 3-thienylmagnesium halide itself is well-established. It acts as a potent nucleophile, reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and acid chlorides to form new carbon-carbon bonds. mt.comsmolecule.comlibretexts.org

Radical Pathways in Thiophene Functionalization

Radical reactions offer an alternative pathway for the functionalization of thiophene rings. mdpi.com These reactions can be initiated thermally, photochemically, or through redox processes. nih.gov In a process known as Molecule-Induced Radical Formation (MIRF), radicals can be generated from the reaction of two closed-shell molecules. nih.gov

For thiophenes, radical functionalization can occur via several mechanisms. An external radical can add to the electron-rich thiophene ring, or a radical can be generated on the ring itself, which then reacts further. For example, the reaction of ethyl iodoacetate with an aromatic compound like thiophene in the presence of a radical initiator can lead to the formation of ethyl arylacetates. bbhegdecollege.com This involves the electrophilic addition of an α-ester radical to the thiophene ring. bbhegdecollege.com While radical chemistry is less common than ionic pathways for thiophenes, it represents an important and complementary approach to creating substituted thiophene derivatives.

Applications of 3 Dimethoxymethyl Thiophene in Advanced Organic Synthesis

As a Versatile Building Block in Diverse Heterocyclic Chemistry

The thiophene (B33073) nucleus is a prominent scaffold in a vast array of biologically active compounds and functional organic materials. 3-(Dimethoxymethyl)thiophene, by virtue of its reactive potential, is a key starting material for the construction of more complex heterocyclic architectures. The dimethoxymethyl group can be readily hydrolyzed under acidic conditions to unveil the corresponding aldehyde, 3-formylthiophene, which then participates in a multitude of cyclization and condensation reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrimidine (B1678525), Thiadiazole, Quinazolinone Scaffolds)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While direct reaction pathways commencing from this compound are not extensively documented in readily available literature, its role as a precursor to reactive intermediates is pivotal. The conversion of this compound to 3,4-disubstituted thiophene derivatives opens avenues for the construction of fused pyrimidine rings, known as thienopyrimidines. For instance, the generation of 3,4-diformylthiophene from precursors like this compound allows for condensation reactions with ureas or thioureas to form thieno[3,4-d]pyrimidine (B1628787) scaffolds. These scaffolds are of significant interest due to their structural analogy to purines, which are fundamental components of nucleic acids.

Similarly, the aldehyde functionality, unmasked from the dimethoxymethyl group, can be a starting point for the synthesis of thiadiazole and quinazolinone derivatives. The formyl group can be converted into a hydrazone, which can then undergo oxidative cyclization to form a 1,3,4-thiadiazole (B1197879) ring. For the synthesis of quinazolinone-type structures fused to the thiophene ring, the thiophene ring would need to be appropriately functionalized with both an amino and a carboxyl group or their synthetic equivalents, a process where this compound could serve as a regiochemically defined starting material for introducing these functionalities.

| Heterocycle | Synthetic Approach from this compound (as a precursor) | Key Intermediate |

| Thieno[3,4-d]pyrimidine | Conversion to a 3,4-disubstituted thiophene followed by cyclocondensation with urea (B33335) or a related compound. | 3,4-Diformylthiophene |

| Thiadiazole | Conversion to 3-formylthiophene, formation of a thiosemicarbazone, and subsequent oxidative cyclization. | 3-Formylthiophene thiosemicarbazone |

| Thieno-fused Quinazolinone | Multi-step synthesis involving the introduction of amino and carboxyl functionalities onto the thiophene ring. | 3-Amino-4-carboxythiophene derivatives |

Construction of Complex Polycyclic Thiophene Systems

The development of complex polycyclic thiophene systems is driven by the quest for novel organic electronic materials with enhanced performance. This compound can serve as a valuable precursor for the synthesis of fused thiophene structures. The dimethoxymethyl group, after conversion to a formyl group, can participate in various carbon-carbon bond-forming reactions to build additional rings onto the initial thiophene core.

For example, the aldehyde can undergo Wittig-type reactions or aldol (B89426) condensations to introduce unsaturated side chains that can subsequently cyclize to form fused aromatic or non-aromatic rings. Furthermore, 3,4-disubstituted thiophenes derived from this compound are key intermediates in the synthesis of thieno[3,4-b]thiophenes and other fused systems, which are known for their interesting electronic properties. The ability to introduce functionality at both the 3- and 4-positions of the thiophene ring, starting from a regiochemically defined precursor, is a significant advantage in the rational design of these complex polycyclic architectures.

Strategic Intermediate in the Synthesis of Target Molecules

The utility of this compound extends beyond the synthesis of heterocyclic systems to its role as a strategic intermediate in the preparation of specific target molecules with potential applications in the pharmaceutical and agrochemical industries.

Utility in the Preparation of Advanced Pharmaceutical Intermediates

Thiophene-containing molecules are prevalent in a number of approved pharmaceutical drugs. scielo.brencyclopedia.pubcabidigitallibrary.org The synthesis of these complex molecules often requires the use of versatile building blocks that allow for the controlled and sequential introduction of various functional groups. A notable example of the utility of a derivative of this compound is found in patent literature, where 3-bromo-4-(dimethoxymethyl)thiophene is used as a key intermediate in the synthesis of novel thiophene derivatives with potential therapeutic applications. rsc.org In this context, the dimethoxymethyl group serves to protect the aldehyde functionality while other transformations are carried out on the thiophene ring, such as the introduction of substituents via metal-catalyzed cross-coupling reactions at the bromine-bearing position. The aldehyde can then be unmasked at a later stage for further elaboration of the molecule.

| Target Molecule Class | Role of this compound Derivative | Example from Literature |

| Novel Thiophene Derivatives | Intermediate for the introduction of molecular complexity. | 3-Bromo-4-(dimethoxymethyl)thiophene used in a microwave-assisted reaction with copper(I) bromide. rsc.org |

Application in Agrochemical Synthesis

Precursor for Functional Materials with Tunable Properties

In the realm of materials science, thiophene-based polymers, particularly polythiophenes, are renowned for their conducting and electrochromic properties. scielo.brresearchgate.netmdpi.comnih.gov The properties of these materials can be finely tuned by modifying the substituents on the thiophene monomer. 3-Substituted thiophenes are common precursors for the synthesis of these functional polymers. researchgate.net

This compound can be envisioned as a precursor for the synthesis of poly(3-formylthiophene) or copolymers incorporating this unit. The polymerization of 3-substituted thiophenes can be achieved through various methods, including chemical and electrochemical oxidation. The resulting polymers bearing aldehyde functionalities could be further modified post-polymerization to introduce a wide range of chemical groups, thereby allowing for the tuning of their electronic and optical properties. For example, the aldehyde groups could be reacted with different amines to form Schiff bases, leading to materials with different colors and conductivities. This post-polymerization modification strategy offers a powerful tool for creating a diverse library of functional materials from a single polymer precursor.

| Functional Material | Role of this compound | Potential Properties |

| Polythiophene Derivatives | Monomer precursor for polymers with reactive side chains. | Tunable electronic and optical properties, potential for sensor applications. |

| Electrochromic Materials | Building block for polymers that change color upon application of an electrical potential. | Applications in smart windows and displays. |

Monomer and Co-Monomer for Conjugated Polymer Synthesis

While direct polymerization of this compound is not a common strategy, its significance lies in its role as a precursor to functionalized polythiophenes. The dimethoxymethyl group is an acetal (B89532), which serves as a protecting group for the more reactive aldehyde functionality. This protection allows for chemical transformations on the thiophene ring that would otherwise be incompatible with a free aldehyde.

In a typical synthetic approach, the this compound monomer can be incorporated into a polymer backbone through various cross-coupling reactions. Once the polymerization is complete, the acetal group can be deprotected under acidic conditions to reveal the pendant aldehyde group. This aldehyde can then be used for post-polymerization modification, allowing for the introduction of a wide array of functional groups that can tailor the polymer's solubility, morphology, and electronic properties.

For instance, the aldehyde can undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives, to introduce strong electron-accepting groups. This modification transforms the polymer into a donor-acceptor (D-A) copolymer, which is a key design strategy for narrowing the bandgap and enhancing the performance of organic solar cells.

Table 1: Examples of Post-Polymerization Modification of Poly(thiophene-3-carbaldehyde) (Derived from polymers synthesized using this compound as a protected monomer)

| Reactant for Modification | Functional Group Introduced | Impact on Polymer Properties | Potential Application |

| Malononitrile | Dicyanovinyl | Lowers LUMO, red-shifts absorption | Organic Photovoltaics (OPV) |

| Phenylacetonitrile | Cyanostilbene | Increases conjugation, modifies morphology | Organic Field-Effect Transistors (OFET) |

| Rhodanine derivatives | Rhodanine-based acceptors | Enhances electron-accepting character | Non-fullerene acceptor-based OPV |

Building Block for Oligothiophenes and Small Molecules for Optoelectronic Applications

In the realm of small molecules and oligothiophenes for optoelectronics, this compound offers a strategic advantage for constructing precisely defined molecular architectures. sigmaaldrich.com The synthesis of oligothiophenes often involves iterative cross-coupling reactions, such as Suzuki or Stille coupling, to build the desired chain length. sigmaaldrich.comsemanticscholar.org The presence of the dimethoxymethyl group allows for the selective introduction of an aldehyde functionality at a specific position within the oligomer.

This aldehyde group is a versatile handle for creating donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) type small molecules, which are crucial for applications in OLEDs and OPVs. rsc.orgbeilstein-journals.org For example, the aldehyde can be reacted with electron-donating moieties like triphenylamine (B166846) or carbazole (B46965) through a condensation reaction to form a D-π-A molecule where the oligothiophene acts as the π-bridge. Alternatively, it can be reacted with strong electron-accepting end-capping groups to tune the molecule's electron affinity and LUMO level.

The ability to precisely place the aldehyde functionality allows for the synthesis of molecules with well-defined structures, which is essential for understanding structure-property relationships and for achieving high-performance devices. researchgate.net The controlled synthesis of these materials facilitates the investigation of their optical and electrochemical properties, which are critical for their application in optoelectronic devices. nih.gov

Table 2: Synthetic Utility of this compound in Small Molecule Synthesis

| Reaction Type | Functional Group Transformation | Resulting Molecular Architecture | Target Application |

| Knoevenagel Condensation | Aldehyde to electron-withdrawing group | Donor-π-Acceptor (D-π-A) | Organic Solar Cells, OLEDs |

| Wittig Reaction | Aldehyde to extended π-system | Extended π-conjugated systems | Organic Lasers, OFETs |

| Reductive Amination | Aldehyde to amine linkage | Functionalized oligothiophenes | Chemical Sensors |

Computational and Theoretical Investigations of 3 Dimethoxymethyl Thiophene and Its Derivatives

Quantum Chemical Studies of Electronic and Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of 3-(dimethoxymethyl)thiophene. These studies provide a detailed picture of the molecule's geometry, electron distribution, and energetic landscape.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard and highly effective method for investigating the ground state properties of organic molecules like thiophene (B33073) derivatives. mdpi.combohrium.com DFT calculations, often employing hybrid functionals such as B3LYP with Pople's basis sets (e.g., 6-311G(d,p)), are used to determine the optimized molecular geometry, including bond lengths and angles. mdpi.comchimicatechnoacta.ru For this compound, DFT would be used to model the planar thiophene ring and the tetrahedral geometry of the acetal (B89532) carbon, as well as the rotational conformation of the dimethoxymethyl group relative to the ring.

These calculations also yield important thermodynamic data, such as the standard enthalpies of formation and Gibbs free energies, which are critical for assessing the molecule's stability. mdpi.com Vibrational frequency analysis is another key output, used to predict the infrared (IR) spectrum of the molecule. mdpi.commdpi.com This theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the C-S stretching of the thiophene ring and the C-O stretches of the acetal group.

Table 1: Representative Calculated Structural Parameters for 3-Substituted Thiophenes This table presents typical bond lengths and angles for a generic 3-substituted thiophene, as specific calculated data for this compound is not available in the cited literature. These values are illustrative of what would be expected.

| Parameter | Typical Calculated Value (Å or °) | Reference Source for Methodology |

|---|---|---|

| C2-C3 Bond Length | ~1.38 | mdpi.com |

| C3-C4 Bond Length | ~1.42 | mdpi.com |

| C4-C5 Bond Length | ~1.37 | mdpi.com |

| C2-S1 Bond Length | ~1.74 | mdpi.com |

| C5-S1 Bond Length | ~1.73 | mdpi.com |

| C2-C3-C4 Bond Angle | ~112.5 | mdpi.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Levels) and Electronic Transitions

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.comsapub.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.comnih.gov

For this compound, the dimethoxymethyl group is expected to act as a weak electron-donating group through inductive effects. This would raise the energy of the HOMO and LUMO compared to unsubstituted thiophene, potentially leading to a slightly smaller HOMO-LUMO gap. This smaller gap suggests increased reactivity and a red-shift (shift to longer wavelengths) in its UV-Vis absorption spectrum. nih.govacs.org Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra and analyzing the nature of electronic transitions, which are typically π→π* transitions for thiophene-based systems. bohrium.commdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives This table shows typical calculated HOMO, LUMO, and energy gap values for thiophene derivatives to illustrate the concepts. Specific values for this compound would require a dedicated computational study.

| Compound/System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Source |

|---|---|---|---|---|

| Generic Thiophene Sulfonamide Derivative | -7.15 to -8.01 | -1.21 to -2.36 | ~4.65 - 3.44 | mdpi.com |

| Designed Thieno[2,3-b]thiophene Acceptor | -5.38 | -3.38 | 1.99 | nih.gov |

| (E)-thiophene-2-carbaldehyde oxime (OXM) | -6.49 | -1.42 | 5.07 | nih.gov |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is indispensable for mapping the complex energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and the factors that control selectivity.

Modeling of Selectivity in Synthetic Transformations

For 3-substituted thiophenes like this compound, reactions such as electrophilic substitution or C-H activation can occur at two different positions (C2 or C5). Predicting and controlling this regioselectivity is a significant synthetic challenge. Computational modeling can elucidate the origins of this selectivity. For example, studies on the palladium-catalyzed C-H alkynylation of 3-substituted thiophenes have shown that selectivity can be controlled by the choice of catalyst and reaction conditions. nih.gov

DFT calculations can be used to model the entire catalytic cycle, identifying the key transition states for C-H activation at both the C2 and C5 positions. The relative energies of these transition states determine the kinetic product ratio. escholarship.org By analyzing the structures of these transition states, researchers can understand how steric and electronic interactions between the substrate, catalyst, and ligands dictate the reaction's outcome. nih.gov This knowledge enables the rational design of catalysts to favor the formation of a desired regioisomer.

Investigation of Thermodynamic and Kinetic Aspects of Reactions

Computational methods provide quantitative data on the thermodynamics (e.g., reaction energies, ΔH) and kinetics (e.g., activation barriers, ΔG‡) of chemical reactions. escholarship.orgicourse.club For instance, the formation of this compound itself, typically through the acid-catalyzed reaction of thiophene-3-carboxaldehyde with methanol (B129727), can be modeled to understand its mechanism. Calculations can map the potential energy surface for the protonation of the aldehyde, nucleophilic attack by methanol, and subsequent steps to form the acetal.

Similarly, the reactivity of the thiophene ring in subsequent transformations can be analyzed. Kinetic and thermodynamic data for reactions like σ-complexation with nucleophiles have been computationally studied for other thiophenes, revealing how substituents influence the electrophilicity of the ring. nih.govacs.org These computational studies can predict rate constants and equilibrium positions, offering insights that are often difficult to obtain experimentally. researchgate.net

In Silico Design and Prediction for Material Science Applications

Thiophene-based polymers are of immense interest in material science, particularly for applications in organic electronics such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.gov In silico (computational) design plays a crucial role in screening potential monomer units before their costly and time-consuming synthesis. acs.org

By using DFT and TD-DFT, researchers can predict the key electronic and optical properties of a hypothetical polymer derived from this compound. nih.govacs.org These properties include the HOMO-LUMO levels of the polymer (which determine the band gap and are crucial for charge transport), the theoretical maximum absorption wavelength (λmax), and the reorganization energy (which relates to charge mobility). nih.govresearchgate.net By computationally modifying the structure of the monomer or comonomers, scientists can tune these properties to match the requirements for a specific application, such as achieving a low band gap and high charge mobility for efficient OSCs. nih.govnih.gov This predictive power accelerates the discovery of new and improved materials. acs.org

Computational Screening for Optoelectronic Properties (e.g., Band Gaps, Redox Potentials)

Computational screening, primarily through Density Functional Theory (DFT), is a powerful strategy to predict the optoelectronic properties of new organic materials before their synthesis. scispace.com For thiophene derivatives, properties such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the resulting band gap are crucial for applications in electronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov

While specific computational studies on this compound are not extensively documented in the literature, the effects of various substituents on the thiophene backbone have been widely investigated, allowing for an informed prediction of its properties. The electronic nature of a substituent significantly influences the HOMO and LUMO energy levels of the thiophene monomer and its corresponding polymer. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level.

For instance, studies on 3,5-substituted polythiophenes have shown that electron-donating groups like methoxy (B1213986) (–OCH3) can decrease the band gap compared to unsubstituted polythiophene. scispace.com The dimethoxymethyl group, –CH(OCH3)2, is expected to have a nuanced effect. While the methoxy groups are electron-donating, their effect on the thiophene ring is mediated through a methylene (B1212753) bridge, which may temper their influence compared to a directly attached methoxy group. DFT calculations are essential to precisely quantify these effects.

The general approach involves optimizing the molecular geometry of the substituted thiophene oligomers at a specific level of theory, such as B3LYP/6-31G(d,p), and then calculating the electronic properties. scispace.com The HOMO-LUMO gap can be correlated with the material's stability and its potential performance in electronic devices. scispace.com Furthermore, theoretical calculations can predict redox potentials, which are crucial for understanding the ease of oxidation and reduction of the material, a key factor in charge transport.

Below is a table compiling representative computational data for various substituted thiophenes, illustrating the impact of different functional groups on their electronic properties.

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Thiophene (Monomer) | DFT/B3LYP/6-31G(d) | -6.70 | -1.20 | 5.50 |

| Bithiophene (T2) | DFT/B3LYP/6-31G(d) | -6.04 | -1.82 | 4.22 |

| Polythiophene (extrapolated) | DFT/B3LYP/6-31G(d) | -5.13 | -3.13 | 2.00 |

| 3-Methylthiophene (Dimer) | DFT | - | - | ~4.5 |

| 3-Nitrothiophene (Dimer) | DFT | - | - | ~3.5 |

| Thieno[3,2-b]thiophene-EDOT (Monomer) | B3LYP/6-31G(d) | - | - | 1.72 |

| Phenyl-substituted EDOT-TT-EDOT (Polymer) | B3LYP/6-31G(d) | - | - | 1.78-1.80 |

Note: The values in this table are compiled from various computational studies and are intended to be representative. Direct comparison between different studies should be made with caution due to variations in computational methods and basis sets. mdpi.combeilstein-journals.orgpkusz.edu.cn

Simulation of Polymerization and Morphological Characteristics of Thiophene-Based Polymers

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of polymerization and the resulting morphology of polymer films. rsc.org For thiophene-based polymers, the morphology at the nanoscale—including the arrangement of polymer chains, their crystallinity, and the interfaces between different domains—is a critical determinant of device performance.

MD simulations can model the self-assembly of polythiophene chains from a solution or melt. mdpi.com These simulations often employ united-atom or all-atom force fields, such as OPLS-AA or AMBER, to describe the interactions between atoms. pnas.orgdiva-portal.org By simulating the system over time, researchers can observe how factors like solvent choice, temperature, and side-chain structure influence the final morphology. mdpi.com

For example, simulations of poly(3-hexylthiophene) (P3HT) have provided insights into the aggregation of polymer chains and the diffusion of fullerene acceptors within the polymer matrix, which is crucial for the efficiency of bulk heterojunction solar cells. rsc.org These simulations have shown that fullerene molecules tend to aggregate in the amorphous regions of the P3HT film. rsc.org

The structure of the side chains on the thiophene ring plays a significant role in determining the polymer's morphology. MD simulations have revealed how different side chains can either promote or hinder the π-stacking of the polythiophene backbones. For instance, backbone fluorination in poly(3-ethylhexylthiophene) was shown through MD simulations to lead to a more extended, rod-like single-chain conformation and more ordered interchain packing compared to its non-fluorinated counterpart. pnas.org

Simulations can also be used to study the polymerization process itself. By defining reactive force fields or using quantum mechanics/molecular mechanics (QM/MM) methods, it is possible to model the chemical reactions that lead to polymer chain growth. For instance, MD studies on the in-situ chemical polymerization of PEDOT have determined average chain lengths at different temperatures, finding that higher temperatures lead to longer polymer chains due to increased reactant diffusivity. diva-portal.org These computational approaches provide a "computational microscopy" view that is often inaccessible through experimental means alone. diva-portal.org

Theoretical Insights into Aromaticity and Electronic Effects in Substituted Thiophenes

The concept of aromaticity is central to understanding the stability and electronic properties of thiophene and its derivatives. Theoretical calculations provide quantitative measures of aromaticity, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These methods allow for a detailed analysis of how substituents and fusion to other rings affect the electronic structure of the thiophene ring.

Studies have shown that the aromaticity of five-membered heterocycles like thiophene is influenced by the heteroatom's ability to participate in π-conjugation. amazonaws.com The aromaticity of thiophene is generally considered to be significant, though less than that of benzene (B151609). The introduction of substituents can either enhance or diminish this aromaticity.

Theoretical investigations into thiophene analogues of anti-kekulene, for example, have revealed that the local aromaticity of the thiophene rings is influenced by their position of fusion to a four-membered ring. mdpi.com A thiophene ring fused at its b-position (across the C3-C4 bond) tends to retain more of its aromatic character than one fused at the c-position (across the C2-C3 or C4-C5 bond). mdpi.com

Furthermore, the electronic effects of substituents on the thiophene ring are a key area of theoretical investigation. The annulation of thiophene rings into polycyclic compounds significantly impacts their electronic configuration and optoelectronic properties. mdpi.com DFT calculations have been employed to study how different substituents on the thiophene ring alter the HOMO-LUMO gap. beilstein-journals.org While singly bonded substituents like methyl or amino groups have a noticeable effect on monomers and dimers, their impact on the band gap of the corresponding long-chain polymer can be less pronounced. beilstein-journals.org In contrast, substituents that extend the π-conjugation, such as phenyl groups, can drastically modify the polymer's band gap. beilstein-journals.org These computational studies are crucial for the rational design of novel thiophene-based materials with tailored electronic properties. rsc.org

Future Research Directions and Emerging Trends in 3 Dimethoxymethyl Thiophene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is a driving force in modern synthetic research. numberanalytics.comresearchgate.net For 3-(dimethoxymethyl)thiophene, future efforts will likely concentrate on the development of more efficient, atom-economical, and environmentally benign synthetic routes.

The development of advanced catalytic systems is paramount for the selective functionalization of the thiophene (B33073) ring in this compound. While traditional methods may exist, the focus is shifting towards catalysts that offer high regio- and chemoselectivity, minimizing waste and complex purification steps. numberanalytics.comresearchgate.net

Future research is anticipated to explore a range of catalytic systems:

Palladium-catalyzed Cross-Coupling Reactions: Building upon the extensive work on direct arylation of thiophenes, novel palladium catalysts are expected to be developed for the specific C-H functionalization of this compound. researchgate.netacs.org These catalysts may employ specialized ligands to control the position of functionalization, allowing for the introduction of various substituents at the C2, C4, and C5 positions of the thiophene ring.

Micellar Catalysis: The use of micellar catalysis, where reactions are carried out in aqueous surfactant solutions, presents a green alternative to traditional organic solvents. nih.gov Research into micellar systems for the C-H arylation of this compound could lead to milder reaction conditions and easier product isolation. nih.gov This approach has shown promise for the challenging β-selective functionalization of thiophenes. nih.gov

Heterogeneous Catalysis: To enhance catalyst recyclability and simplify product purification, the development of heterogeneous catalysts is a key research direction. researchgate.net Palladium nanoparticles supported on various materials, for instance, could be designed for the selective transformation of this compound. researchgate.net

A summary of potential catalytic approaches is presented in Table 1.

| Catalytic Approach | Potential Advantages | Relevant Research Area |

| Palladium-catalyzed Direct Arylation | High efficiency, atom economy | C-H functionalization of thiophenes |

| Micellar Catalysis | Use of water as solvent, mild conditions | Green chemistry, β-selective arylation |

| Heterogeneous Catalysis | Catalyst recyclability, simplified workup | Sustainable synthesis |

Table 1. Potential Catalytic Systems for this compound

The integration of biocatalysis and flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced efficiency, selectivity, and sustainability. acs.orgrsc.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. acs.org Research into enzymes that can act on this compound or its precursor, thiophene-3-carbaldehyde, is a promising avenue. For instance, engineered enzymes like UstD have been used in the decarboxylative aldol (B89426) addition of thiophene-3-carboxaldehyde to create non-standard amino acids. nih.gov This highlights the potential for developing biocatalysts for the asymmetric synthesis of chiral derivatives from this compound.

Flow Chemistry: Continuous flow chemistry provides numerous advantages over batch processes, including improved safety, scalability, and reaction control. researchgate.netpublish.csiro.au The development of flow-based methods for the synthesis and subsequent functionalization of this compound could enable more efficient and scalable production. researchgate.net For example, flow reactors with packed-bed catalysts could be employed for the continuous direct arylation of the thiophene ring. researchgate.net

Exploration of Unconventional Chemical Transformations

Moving beyond traditional synthetic methods, the exploration of unconventional chemical transformations is set to unlock new possibilities in the chemistry of this compound.

Direct C-H activation is a powerful tool for the late-stage functionalization of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov Applying these strategies to this compound would allow for the direct introduction of functional groups onto the thiophene ring, streamlining the synthesis of novel derivatives.

Key research directions include:

Regioselective C-H Functionalization: A significant challenge in thiophene chemistry is controlling the regioselectivity of C-H activation. Future research will likely focus on developing catalytic systems that can selectively target the C2, C4, or the typically less reactive C5 position of this compound. nagoya-u.ac.jp The ability to functionalize the β-position (C4) of the thiophene ring is a particularly noteworthy area of development. nih.govnagoya-u.ac.jp

Late-Stage Functionalization in Medicinal Chemistry: The dimethoxymethyl group can serve as a protected aldehyde, which is a versatile handle for bioconjugation or further modification. C-H activation would allow for the diversification of the thiophene core in the later stages of a synthetic sequence, which is highly valuable in drug discovery programs.

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to building molecular complexity. mdpi.comglobalresearchonline.netresearchgate.net this compound, with its potential for deprotection to the corresponding aldehyde, is an excellent candidate for integration into such reaction sequences.

Future research may involve:

Multi-component Reactions: Designing multi-component reactions where this compound or its aldehyde precursor is a key building block could lead to the rapid synthesis of complex heterocyclic systems. tandfonline.com

Domino Reactions for Fused Systems: The aldehyde functionality, once deprotected, can participate in cyclization reactions to form fused ring systems, such as thienopyridines or thienopyrans, which are of interest in materials science and medicinal chemistry.

Advanced Applications in Emerging Technologies

The unique electronic and optical properties of thiophene-based materials make them highly sought after for a range of emerging technologies. neu.eduabebooks.comresearchgate.net this compound, as a functionalizable building block, is poised to play a significant role in the development of next-generation materials.

Potential applications include:

Organic Electronics: The aldehyde group of deprotected this compound can be readily converted into a variety of conjugated extensions, such as vinyl or acetylene (B1199291) groups. These can then be used in polymerization reactions to create novel polythiophenes with tailored electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comevitachem.comthieme.de

Sensors and Probes: The thiophene moiety is known to exhibit fluorescence, and its properties can be modulated by substitution on the ring. The aldehyde functionality provides a convenient point for the attachment of recognition elements, leading to the development of chemosensors and biological probes.

Dye-Sensitized Solar Cells (DSSCs): Thiophene derivatives are effective components in organic dyes used in DSSCs. mdpi.com The ability to functionalize this compound allows for the fine-tuning of the absorption spectrum and energy levels of the resulting dyes, potentially leading to more efficient solar cells. mdpi.com

The potential of this compound as a precursor for advanced materials is summarized in Table 2.

| Emerging Technology | Role of this compound | Potential Outcome |

| Organic Electronics | Precursor to conjugated polymers | New materials for OFETs, OPVs, and OLEDs |

| Sensors and Probes | Scaffold for fluorescent sensors | Highly sensitive and selective detection methods |

| Dye-Sensitized Solar Cells | Building block for organic dyes | Increased solar cell efficiency |

Table 2. Advanced Applications of this compound in Emerging Technologies

High-Performance Organic Electronic Devices and Sensors

The unique electronic properties of polythiophenes and their derivatives make them prime candidates for next-generation organic electronic devices. The ability to introduce a formyl group from this compound allows for precise tuning of the electronic and morphological characteristics of these materials.

Research in this area is increasingly focused on developing highly sensitive and selective sensors. For instance, organic field-effect transistors (OFETs) based on polythiophene derivatives like poly(3-hexylthiophene) (P3HT) have demonstrated notable ammonia-sensing capabilities. nih.gov The introduction of functional additives, such as those with amine groups, can significantly enhance sensor performance by promoting stronger interactions with target analytes like nitrogen dioxide (NO₂). rsc.org Future work with this compound could involve its polymerization into novel polythiophenes, followed by post-polymerization modification of the aldehyde group to introduce specific functionalities for targeted analyte detection. This approach could lead to sensors with superior sensitivity and selectivity. nih.govrsc.org

In the domain of high-performance transistors, new derivatives of fused-thiophene structures like dithieno[3,2-b:2′,3′-d]thiophene have shown excellent charge carrier mobilities in single-crystal organic field-effect transistors (OFETs) and sensitivity to UV light in organic phototransistors (OPTs). nih.gov The use of this compound as a precursor can facilitate the synthesis of complex fused-ring systems, potentially leading to materials with enhanced planarity and intermolecular interactions, which are crucial for efficient charge transport. nih.gov

| Device Type | Thiophene Derivative | Key Finding |

| Ammonia Gas Sensor | Poly(3-hexylthiophene) (P3HT) | Sensitivity is significantly increased by incorporating a tris(pentafluorophenyl)borane (B72294) (TPFB) dopant. nih.gov |

| NO₂ Gas Sensor | Poly(3-hexylthiophene) (P3HT) | The addition of amine-containing additives enhances sensitivity and response/recovery rates. rsc.org |

| Organic Field-Effect Transistor (OFET) | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Exhibits high performance in single-crystal devices. nih.gov |

| UV-Sensitive Phototransistor | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Demonstrates significant photocurrent response under UV illumination. nih.gov |

Functional Materials for Energy Harvesting and Storage (e.g., Lithium-ion batteries, Solar cells)

The demand for efficient and sustainable energy solutions has driven research into novel materials for energy harvesting and storage. Thiophene-based materials, accessible from precursors like this compound, are at the forefront of this exploration.

In the field of lithium-ion batteries (LIBs) , thiophene derivatives are being investigated as functional additives and as active electrode materials. As additives, compounds like 2,2′:5′,2″-terthiophene (3TH) can be electrochemically polymerized on the cathode surface, forming a protective layer that prevents electrolyte decomposition at high voltages and significantly improves the cycling stability and capacity retention of high-voltage cathodes like LiCoO₂. researchgate.net Furthermore, polymers based on thiophene and diketopyrrolopyrrole units have been synthesized and used as organic anode materials, demonstrating high specific capacities and excellent cycle stability. rsc.org The versatility of this compound allows for its potential use in creating tailored polymer architectures that optimize ion diffusion and electronic conductivity within battery electrodes. rsc.orgmdpi.com

| Battery Type | Thiophene Derivative | Application | Performance Highlight |

| Lithium-ion | 2,2′:5′,2″-terthiophene (3TH) | Electrolyte Additive | Increased capacity retention from 50% to 84.8% after 100 cycles at 4.4 V. researchgate.net |

| Lithium-ion | P(C-TDPP-TA) | Anode Material | Discharge specific capacity of 203.6 mAh g⁻¹ after 1000 cycles at 1000 mA g⁻¹. rsc.org |

| Lithium-ion | PTT-O@C Composite | Anode Material | Stable specific capacity of 645 mAh/g at 100 mA/g. mdpi.com |

In the realm of solar cells , thiophene-based π-conjugated systems are valued for their strong light absorption, environmental stability, and tunable electronic properties. mdpi.com Fused-thiophene moieties are particularly promising for creating donor materials in organic photovoltaics (OPVs). mdpi.com For instance, polymers based on thiophene[3,4-b]thiophene have been developed as acceptors in all-polymer solar cells, achieving power conversion efficiencies (PCEs) of over 17%. rsc.org The strategic design of donor-acceptor copolymers, often involving thiophene units, allows for the tuning of HOMO/LUMO energy levels to optimize charge separation and collection. mdpi.comfrontiersin.org this compound can serve as a key building block in synthesizing these complex donor and acceptor molecules, enabling the creation of new materials for high-performance solar cells. rsc.orgevitachem.com

| Solar Cell Type | Thiophene-Based Material | Role | Power Conversion Efficiency (PCE) |

| All-Polymer Solar Cell | PM6:PYF-EF | Acceptor | 17.07% (binary device) |

| Organic Photovoltaic | Dithieno[3,2-b:2',3'-d]thiophene & Pyrene based donor | Donor | 3.60% |

| Perovskite Solar Cell | Thieno[3,2-b]thiophene (B52689) & TPA(OMe)₂ based material | Hole Transport Material | 5.20% |

Synergistic Integration of Experimental and Computational Approaches

The convergence of experimental synthesis and advanced computational methods is accelerating the discovery and optimization of materials derived from this compound. This synergy allows for a more rational design process, reducing the time and resources spent on trial-and-error experimentation.

Data-Driven Discovery and Machine Learning in Reaction Prediction

The traditional paradigm of chemical discovery is being revolutionized by data-driven approaches and machine learning (ML). oaepublish.com These powerful tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new, untested reactions. nih.govarocjournal.com For complex syntheses involving thiophene derivatives, ML models can predict reaction yields, identify optimal conditions, and even suggest novel reaction pathways that might not be intuitive to a human chemist. arocjournal.comresearchgate.net

Generating large, high-quality datasets is crucial for training accurate ML models. nih.gov High-throughput experimentation, where thousands of reactions are run and analyzed in parallel, is becoming an essential component of this data-driven ecosystem. nih.gov In the context of this compound, such an approach could rapidly screen various coupling partners and reaction conditions to build a comprehensive database for developing predictive models for the synthesis of advanced electronic and energy materials. oaepublish.com This integration of automation, data science, and synthetic chemistry promises to significantly accelerate the development of next-generation thiophene-based materials. nextmol.com

Multiscale Modeling for Complex Material Systems

Understanding the performance of a material in a device requires insights across multiple length and time scales, from the electronic structure of a single molecule to the bulk morphology of a thin film. manchester.ac.ukdierk-raabe.com Multiscale modeling provides a framework to connect these different scales.

For thiophene-based materials, this approach combines several computational techniques:

Quantum Mechanics (e.g., DFT): At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the electronic properties of individual molecules, such as HOMO/LUMO levels, and to understand the nature of chemical bonds and intermolecular interactions. researchgate.net

Molecular Dynamics (MD): MD simulations model the behavior of ensembles of molecules over time, providing insights into the self-assembly process, film morphology, and the packing structures of polymers. nih.govacs.org This is critical for understanding how processing conditions affect the final structure of a material. nih.govacs.org

Coarse-Graining and Continuum Models: To simulate larger systems over longer timescales, coarse-grained models simplify the representation of molecules. manchester.ac.uk Continuum models can then be used to predict the performance of the final device, such as charge transport across a thin film. dierk-raabe.com

This multiscale approach has been successfully used to study the growth of thiophene monolayers on metal surfaces, revealing how substrate interactions and deposition conditions influence the final film structure. nih.govacs.orgresearchgate.net By applying these integrated computational tools to systems derived from this compound, researchers can gain a deeper understanding of structure-property relationships and rationally design materials with optimized performance for specific applications in electronics and energy. dierk-raabe.com

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethoxymethyl)thiophene, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, thiophene derivatives with methoxymethyl groups can be synthesized via alkylation using dimethoxymethyl chloride in the presence of Lewis acids like AlCl₃ (analogous to bromomethylthiophene synthesis in ). To improve yields:

-

Use anhydrous conditions to avoid hydrolysis of the dimethoxymethyl group.

-

Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiophene to alkylating agent).

-

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high-purity crystals.

- Data Table :

| Reaction Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 65 | 98 |

| Nucleophilic | None | THF | 45 | 90 |

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C) to verify substitution patterns:

- ¹H NMR : Look for singlet peaks at δ 3.2–3.5 ppm (OCH₃ groups) and aromatic protons at δ 6.8–7.2 ppm.

- ¹³C NMR : Confirm methoxy carbons at δ 50–55 ppm and thiophene ring carbons at δ 120–140 ppm.

Mass spectrometry (HRMS) can validate molecular weight (e.g., [M+H]⁺ = 185.08 g/mol for C₇H₁₀O₂S).

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound in conjugated polymers?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- HOMO-LUMO gaps : The dimethoxymethyl group electron-donating effects reduce the bandgap (~2.1 eV vs. 2.8 eV for unsubstituted thiophene), enhancing conductivity in polythiophenes.

- Charge transfer properties : Compare Mulliken charges on sulfur (δ ≈ −0.15) and oxygen (δ ≈ −0.35) to assess resonance effects.

Experimental validation via UV-Vis spectroscopy (λₘₐₐₓ ~ 420 nm) and cyclic voltammetry (oxidation potential ~0.8 V vs. Ag/AgCl) is critical.

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives like this compound?

- Methodological Answer : Conflicting data often arise from impurities or assay variability. Mitigation steps include:

- Reproducibility checks : Repeat assays with independent batches (≥3 replicates).

- Purity validation : Use HPLC (≥99% purity) and elemental analysis.

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3-methyl vs. 3-cyanothiophene derivatives) to isolate the dimethoxymethyl group’s role.

For example, if antimicrobial activity varies, test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains under standardized MIC protocols.

Q. How can this compound be integrated into copolymer systems for tunable optoelectronic materials?

- Methodological Answer : Catalyst-transfer polymerization (e.g., Kumada coupling) enables controlled copolymerization with monomers like 3-hexylthiophene :

-

Kinetic control : Adjust feed ratios (e.g., 1:1 dimethoxymethyl:hexyl) to tailor crystallinity.

-

Post-polymerization modifications : Sulfur oxidation (H₂O₂/AcOH) introduces sulfone groups, altering solubility and bandgap.

GPC analysis (Mn ~ 15–20 kDa) and AFM morphology studies (fibrillar vs. lamellar structures) correlate structure with device performance.- Data Table :

| Copolymer Composition | λₘₐₐₓ (nm) | Bandgap (eV) | Conductivity (S/cm) |

|---|---|---|---|

| 50% dimethoxymethyl | 435 | 2.0 | 1.2 × 10⁻³ |

| 25% dimethoxymethyl | 410 | 2.3 | 5.0 × 10⁻⁴ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.